Suspensaside

Vue d'ensemble

Description

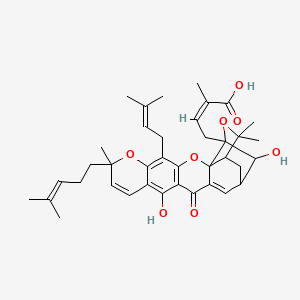

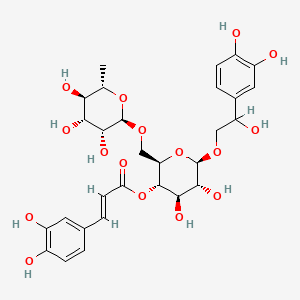

Suspensaside is a group of stereoisomers with the chemical formula C₂₉H₃₆O₁₆ . It is found in the Forsythia suspensa plant . There is also a variant called Suspensaside A, which is another group of stereoisomers with the chemical formula C₂₉H₃₄O₁₅ .

Molecular Structure Analysis

The structure of Suspensaside was established as DL-β, 3, 4-trihydroxyphenethyl-O-α-L-rhamnopyranosyl-(1→6)-4-O-caffeoyl-β-D-glucopyranoside based on the analysis of the carbon-13 nuclear magnetic resonance spectrum and chemical evidence .

Physical And Chemical Properties Analysis

Suspensaside has a molecular weight of 640.58654 . Its physical properties such as hardness, topography, and hydrophilicity would be important parameters in its biological evaluation .

Applications De Recherche Scientifique

Phytochemistry and Pharmacology of Forsythia suspensa

Forsythia suspensa, known in traditional Chinese medicine as Forsythiae Fructus, is commonly used to treat various ailments like pyrexia, inflammation, and infections. Over 230 compounds, including lignans and phenylethanoid glycosides, have been identified from this plant. Compounds like forsythiaside and suspensaside exhibit anti-inflammatory, antioxidant, antibacterial, antiviral, anti-cancer, and anti-allergy effects. Interestingly, different harvest times yield variations in chemical composition, affecting their pharmacological properties. Forsythiae Fructus is notable for its heat-clearing and detoxifying effects in traditional Chinese medicine, supported by its anti-inflammatory and antioxidant activities. This comprehensive understanding of F. suspensa paves the way for future research, especially in vivo and clinical studies, to further explore its traditional uses and modern applications (Wang et al., 2018).

Chemical Composition and Isolation Techniques

Suspensaside, along with other compounds like forsythiaside and caffeoyl glycosides, has been isolated from Forsythia suspensa. The isolation of these compounds, particularly suspensaside, has been achieved through various techniques, including high-speed counter-current chromatography. These methods have been crucial for obtaining pure compounds for further study. The isolation and purification processes contribute significantly to the understanding and application of these compounds in scientific research, offering insight into their potential therapeutic applications (Yang et al., 2013).

Antibacterial Activity

Suspensaside has shown notable antibacterial activity. In a study, it exhibited effectiveness against Staphylococcus aureus, highlighting its potential as a therapeutic agent. This activity aligns with the traditional use of Forsythia suspensa in treating infections and provides a scientific basis for its application in modern medicine (Nishibe et al., 1982).

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O16/c1-12-22(36)23(37)25(39)28(43-12)42-11-20-27(45-21(35)7-3-13-2-5-15(30)17(32)8-13)24(38)26(40)29(44-20)41-10-19(34)14-4-6-16(31)18(33)9-14/h2-9,12,19-20,22-34,36-40H,10-11H2,1H3/b7-3+/t12-,19?,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXBXCJUSPUULA-RHTWPPHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C3=CC(=C(C=C3)O)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC(C3=CC(=C(C=C3)O)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suspensaside | |

CAS RN |

84213-44-5 | |

| Record name | Suspensaside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084213445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

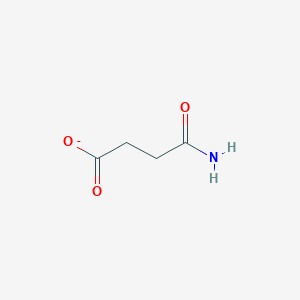

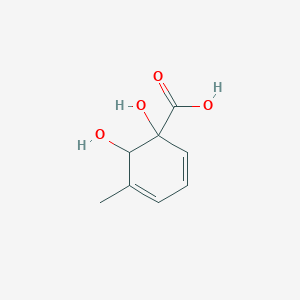

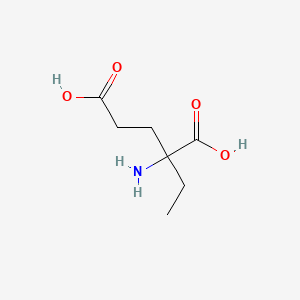

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

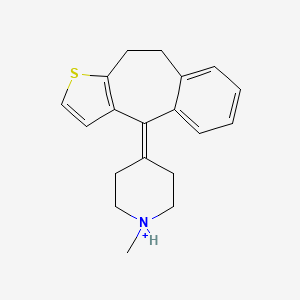

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R,6R,8R,10S,13S,16S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1233441.png)